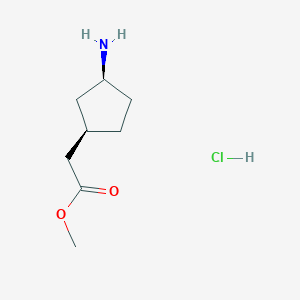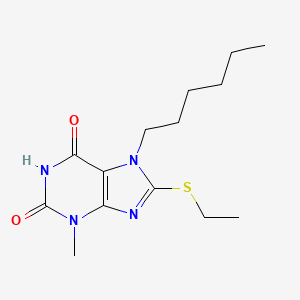
8-Ethylsulfanyl-7-hexyl-3-methylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
8-Ethylsulfanyl-7-hexyl-3-methylpurine-2,6-dione has a molecular weight of 310.42. Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Scientific Research Applications
Potential for Aromatase Inhibition
Research on 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, structurally related to 8-Ethylsulfanyl-7-hexyl-3-methylpurine-2,6-dione, indicated strong inhibition of human placental aromatase, suggesting potential applications in the treatment of hormone-dependent breast cancer. These compounds demonstrated significantly stronger inhibition than aminoglutethimide, a drug used in breast cancer treatment, indicating their potential as more effective aromatase inhibitors (Hartmann & Batzl, 1986).
Antitumor Activity and Vascular Relaxing Effect
Novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, structurally akin to 8-Ethylsulfanyl-7-hexyl-3-methylpurine-2,6-dione, were synthesized and assessed for their biological activities. One of the synthesized compounds was active against P 388 leukemia, and some triazino[3,2-f]purines were evaluated for vascular relaxing effects, although none exhibited potent activity. This research opens avenues for the development of new antitumor agents (Ueda et al., 1987).
Biological Applications of S-Adenosylmethionine (SAM)
The diverse biological applications of S-adenosylmethionine (SAM), a compound related in function to the structural and metabolic roles of purine derivatives like 8-Ethylsulfanyl-7-hexyl-3-methylpurine-2,6-dione, highlight its utility as a major biological methyl donor and its involvement in various biosynthetic pathways. This underscores the importance of studying purine derivatives for their potential in biological applications, including drug development and therapeutic interventions (Fontecave, Atta, & Mulliez, 2004).
Safety and Hazards
properties
IUPAC Name |
8-ethylsulfanyl-7-hexyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-4-6-7-8-9-18-10-11(15-14(18)21-5-2)17(3)13(20)16-12(10)19/h4-9H2,1-3H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOYHXYPXRSSNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2649489.png)
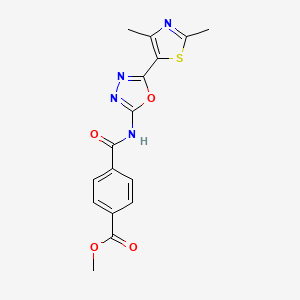


![3,4-dimethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2649494.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one](/img/structure/B2649495.png)

![N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2649498.png)
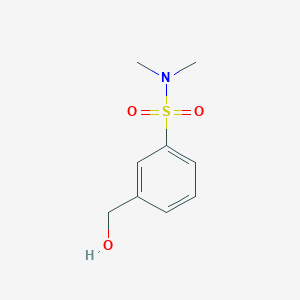
![4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2649500.png)
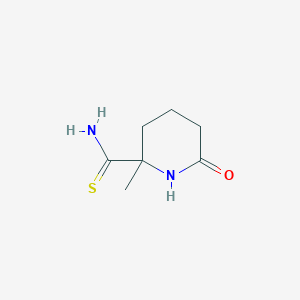
![N-(1-Cyanocyclohexyl)-2-[4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]propanamide](/img/structure/B2649503.png)
![1-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea](/img/structure/B2649505.png)
